Tetrahydropyran-4-methanol

Vue d'ensemble

Description

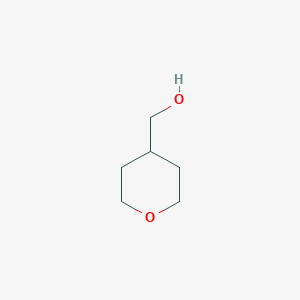

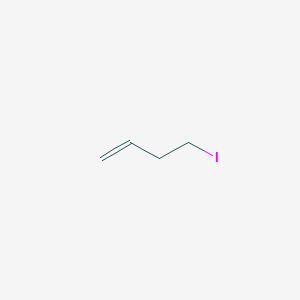

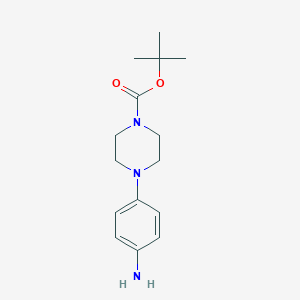

Tetrahydropyran-4-methanol (THPM) is a compound that features a six-member cyclic ether structure, which is a characteristic motif in many natural products and synthetic intermediates. It is considered a model molecule for cyclic sugars and is of interest due to its potential applications in organic synthesis and pharmaceuticals .

Synthesis Analysis

The synthesis of tetrahydropyran-4-methanol can be achieved through various methods. One approach involves the hydrogenation of pyran derivatives, such as the acrolein thermal dimer, to produce tetrahydropyran-2-methanol (TPM), which can then undergo skeletal rearrangement . Another method includes the chemoselective hydrogenolysis of tetrahydropyran-2-methanol to 1,6-hexanediol using rhenium-modified carbon-supported rhodium catalysts, which demonstrates the potential for selective conversion of THPM into valuable diols .

Molecular Structure Analysis

The dominant conformer of THPM in the gas phase has been explored using vacuum ultraviolet (VUV) photoionization and vibrational spectroscopy. The studies suggest that the conformer with a chair tetrahydropyran ring and an intramolecular hydrogen bond is the most stable in a supersonic beam. Larger clusters of THPM form closed-cyclic structures where all hydroxyl groups participate in hydrogen bonding, indicating the importance of intermolecular interactions in the behavior of THPM .

Chemical Reactions Analysis

THPM can undergo various chemical reactions, including dehydration to produce different ring structures , tetrahydropyranylation/depyranylation of alcohols , and reactions with other reagents leading to the formation of different derivatives . The compound's reactivity is influenced by factors such as catalysts, solvents, and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of THPM are influenced by its molecular structure. The presence of the tetrahydropyran ring and the methanol group contribute to its solubility and reactivity. The compound's conformational equilibria can be affected by solvents, as observed in studies of related molecules, where solvent interactions with axial alkoxy groups were found to influence the stability of different conformers . Additionally, THPM's protecting group properties in peptide chemistry highlight its stability to most non-acidic reagents and the ease with which it can be removed .

Applications De Recherche Scientifique

Enzyme-Catalyzed Resolution for Enantiomers Synthesis

Tetrahydropyran-2-methanol, closely related to Tetrahydropyran-4-methanol, has been successfully resolved into both enantiomers using enzyme-catalyzed resolution. This process involves the hydrolysis of its butyrate ester, leading to high enantiomeric excess of the resulting alcohol (Quartey et al., 1996).Investigation of Molecular Structures and Fragmentation Pathways

The dominant conformer of Tetrahydropyran-2-methanol, a structurally similar compound to Tetrahydropyran-4-methanol, has been explored using vacuum ultraviolet photodissociation and vibrational spectroscopy. This research provides insights into the molecular structures and fragmentation pathways of such compounds (Zhan et al., 2017).Conversion to 1,6-Hexanediol

Tetrahydropyran-2-methanol can be converted to 1,6-hexanediol through a process involving dehydration, hydration, and hydrogenation. This method utilizes renewable building blocks and offers an alternative route for chemical synthesis (Burt et al., 2017).Chemoselective Hydrogenolysis

The chemoselective hydrogenolysis of Tetrahydropyran-2-methanol to 1,6-hexanediol has been achieved using rhenium-modified carbon-supported rhodium catalysts. This process highlights the potential for selective chemical transformations in industrial applications (Chen et al., 2010).Study of Gas-phase Dehydration and Ring Rearrangement

The gas-phase dehydration of Tetrahydropyran-2-methanol, another analog, has been studied, revealing insights into skeletal rearrangements and the formation of different ring structures (Misono et al., 1968).Negative Ion Mass Spectra Analysis

Tetrahydropyran-2-methanol's negative ion mass spectra provide information on the fragmentation involving the loss of specific groups, offering a deeper understanding of the molecular behavior of similar compounds (Dua et al., 1992).Hypoglycemic Properties

A tetrahydropyran compound, structurally related to Tetrahydropyran-4-methanol, isolated from Acrocomia mexicana showed significant hypoglycemic effects, indicating potential medicinal applications (Saludperez et al., 1997).Tetrahydropyranylation and Depyranylation of Alcohols

Tetrahydropyranylation of alcohols and their subsequent deprotection (depyranylation) using specific catalysts have been studied, providing a framework for chemical modifications in organic synthesis (Mineno, 2002).Synthesis and Reaction Studies

Various studies have explored the synthesis of compounds and their reactions in different conditions, providing valuable insights into the chemistry of tetrahydropyran derivatives (Adams et al., 1982).

Safety and Hazards

Orientations Futures

Tetrahydropyran-4-methanol and its derivatives have potential applications in various fields. For instance, they can be used in the development of weakly solvating electrolytes for lithium-metal batteries . This research provides a weakly solvating electrolyte design route for bridging the molecular thermodynamic and interfacial chemistry gap .

Mécanisme D'action

Target of Action:

Tetrahydropyran-4-methanol belongs to the class of organic compounds known as oxanes. Specifically, it contains an oxane (tetrahydropyran) ring, which is a six-membered saturated aliphatic heterocycle with one oxygen atom and five carbon atoms . .

Mode of Action:

The exact interaction of Tetrahydropyran-4-methanol with its targets remains elusive. Given its structural similarity to tetrahydropyran, we can infer that it may participate in similar chemical reactions. Tetrahydropyran itself is known for its ability to form stable hemiacetals and acetals, which could play a role in its mode of action .

Propriétés

IUPAC Name |

oxan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNVSVCWTBLLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378563 | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydropyran-4-methanol | |

CAS RN |

14774-37-9 | |

| Record name | (Tetrahydro-2H-pyran-4-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (tetrahydro-2H-pyran-4-yl)methanol a crucial component in the synthesis of GSK2981278A?

A1: (Tetrahydro-2H-pyran-4-yl)methanol plays a key role in the novel synthesis of GSK2981278A by acting as a nucleophile. The research describes a synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction where (tetrahydro-2H-pyran-4-yl)methanol reacts with an aryl halide. This reaction is pivotal in forming a key intermediate that eventually leads to the formation of GSK2981278A []. This approach offers a safer and more environmentally friendly alternative compared to previous methods by eliminating the need for genotoxic reagents and harsh reaction conditions [].

Q2: What are the advantages of the new synthetic route involving (tetrahydro-2H-pyran-4-yl)methanol?

A2: The utilization of (tetrahydro-2H-pyran-4-yl)methanol in this specific SNAr reaction allows for a more efficient and scalable synthesis of GSK2981278A. The new route eliminates the use of a genotoxic tosylate of (tetrahydro-2H-pyran-4-yl)methanol and a challenging reductive amination step present in the original synthesis []. Furthermore, the researchers successfully implemented a phase-transfer catalysis method for the N,O-bis-alkylation step, replacing the previous method that required heating a strong base in DMSO, which posed safety concerns for large-scale production []. This new approach offers significant advantages in terms of safety and environmental impact, making it a more sustainable and industrially viable method for synthesizing GSK2981278A.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)